molecular formula C14H15FN2OS B15114163 6-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,3-benzothiazole

6-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,3-benzothiazole

Cat. No.: B15114163
M. Wt: 278.35 g/mol
InChI Key: WLVJVVFXIKUDKV-UHFFFAOYSA-N
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Description

6-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,3-benzothiazole is a complex organic compound that features a piperidine ring substituted with a fluoromethyl group and a benzothiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the piperidine ring and the benzothiazole moiety separately. The piperidine ring can be synthesized through hydrogenation of pyridine over a molybdenum disulfide catalyst . The fluoromethyl group is introduced via a fluoromethylation reaction, often mediated by visible light . The final step involves coupling the piperidine derivative with the benzothiazole moiety under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, often using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of azides or thiols derivatives.

Scientific Research Applications

6-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity to its target, while the benzothiazole moiety can modulate its activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,3-benzothiazole is unique due to its combination of a piperidine ring, a fluoromethyl group, and a benzothiazole moiety, which together confer distinct pharmacological properties and reactivity.

Properties

Molecular Formula

C14H15FN2OS

Molecular Weight

278.35 g/mol

IUPAC Name

1,3-benzothiazol-6-yl-[4-(fluoromethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C14H15FN2OS/c15-8-10-3-5-17(6-4-10)14(18)11-1-2-12-13(7-11)19-9-16-12/h1-2,7,9-10H,3-6,8H2

InChI Key

WLVJVVFXIKUDKV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CF)C(=O)C2=CC3=C(C=C2)N=CS3

Origin of Product

United States

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